molecular formula C10H19NO2S B1321504 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide CAS No. 669008-27-9

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide

Cat. No. B1321504
CAS RN: 669008-27-9
M. Wt: 217.33 g/mol
InChI Key: ZLTSXSSISAWHIK-UHFFFAOYSA-N
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Description

1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (1-Allyl-N-t-butyl-CPS) is an organosulfur compound and a cyclic sulfonamide. It is a white solid, which is soluble in organic solvents, such as ethanol and dimethyl sulfoxide (DMSO). It is a versatile and useful reagent in organic synthesis and has been used in various applications in the pharmaceutical and agrochemical industries.

Scientific Research Applications

Palladium-Catalyzed Enantioselective Synthesis

  • Asymmetric Synthesis of Allylic Sulfones : A study by Jagusch et al. (2004) describes the asymmetric synthesis of cyclic and acyclic allylic S-aryl and S-alkyl sulfones through a highly selective palladium-catalyzed 1,3-rearrangement of racemic allylic sulfinates, which includes compounds similar to 1-Allyl-N-tert-butylcyclopropane-1-sulfonamide (Jagusch, Gais & Bondarev, 2004).

Chiral Ligand Applications

  • Chiral N-tert-butanesulfinyl Imines in Asymmetric Synthesis : Dong et al. (2015) highlight the use of chiral N-tert-butanesulfinyl imines in asymmetric chemical transformations, which are closely related to the structure of interest (Dong, Xu, Feng, Sun & Lin, 2015).

Catalytic Enantioselective Synthesis of Axially Chiral Sulfonamides

  • N-C Axially Chiral Sulfonamides : Kikuchi et al. (2019) explored the catalytic enantioselective synthesis of N-C axially chiral sulfonamides, again demonstrating the relevance of sulfonamide derivatives in synthetic chemistry (Kikuchi, Nakamura, Matsuoka, Asami & Kitagawa, 2019).

Organometallic Reactions and Catalysis

  • Radical-Mediated Sulfonyl Alkynylation, Allylation, and Cyanation : Wu et al. (2021) discussed the radical-mediated difunctionalization of propellane, including the formation of sulfonyl alkynyl/allyl/cyano-substituted derivatives. This showcases advanced applications in medicinal chemistry and organometallic reactions (Wu, Xu, Zhang, Wu & Zhu, 2021).

properties

IUPAC Name

N-tert-butyl-1-prop-2-enylcyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2S/c1-5-6-10(7-8-10)14(12,13)11-9(2,3)4/h5,11H,1,6-8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTSXSSISAWHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1(CC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619514
Record name N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669008-27-9
Record name N-(1,1-Dimethylethyl)-1-(2-propen-1-yl)cyclopropanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669008-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-tert-Butyl-1-(prop-2-en-1-yl)cyclopropane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was obtained in 97% yield according to the procedure described in the synthesis of N-tert-butyl-(1-methyl)cyclopropylsulfonamide using 1.25 equivalents of allyl bromide as the electrophile. The compound was used in the next reaction without further purification: 1H NMR (CDCl3) δ 0.83 (m, 2H), 1.34 (s, 9H), 1.37 (m, 2H), 2.64 (d, J=7.3 Hz, 2H), 4.25 (br s, 1H), 5.07-5.10 (m, 2H), 6.70-6.85 (m, 1H).
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